4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile
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Overview
Description
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol . This compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a benzonitrile moiety at position 5. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.
Coupling with Benzonitrile: The final step involves coupling the dimethoxypyrimidine intermediate with benzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(2,4-dihydroxy-pyrimidin-5-yl)benzonitrile.
Reduction: Formation of 4-(2,4-dimethoxypyrimidin-5-yl)benzylamine.
Substitution: Formation of 4-(2,4-dihalopyrimidin-5-yl)benzonitrile.
Scientific Research Applications
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and nitrile moiety allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dihydroxypyrimidin-5-yl)benzonitrile
- 4-(2,4-Dihalopyrimidin-5-yl)benzonitrile
- 4-(2,4-Dimethoxypyrimidin-5-yl)benzylamine
Uniqueness
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C13H11N3O2 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-(2,4-dimethoxypyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-11(8-15-13(16-12)18-2)10-5-3-9(7-14)4-6-10/h3-6,8H,1-2H3 |
InChI Key |
ZESYCGAGGATLCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=C(C=C2)C#N)OC |
Origin of Product |
United States |
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